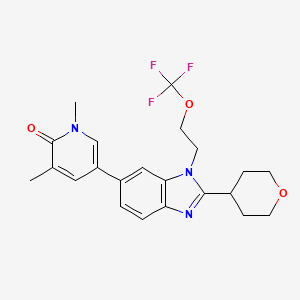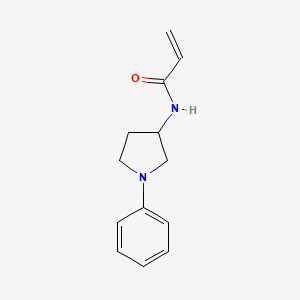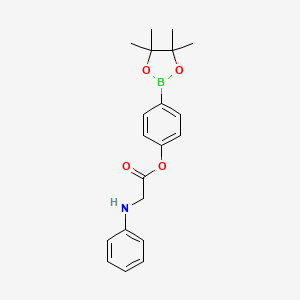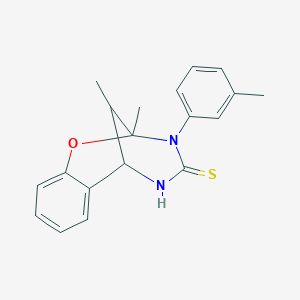
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. It has shown promising results in scientific research and is being studied for its potential use in various applications.
Wirkmechanismus
The mechanism of action of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that play a role in inflammation and tumor growth. It has also been shown to modulate the activity of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the activity of certain receptors in the brain. It has also been shown to have antioxidant properties and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is that it has shown promising results in various scientific research applications. It has also been shown to have low toxicity in animal models. However, one of the limitations of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O involves the reaction of 6-bromo-2-chloro-3-methylimidazo[1,2-a]pyridine-8-carbaldehyde with 2,6-diaminopyrazine in the presence of a palladium catalyst. The reaction yields CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O as a white solid with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWWFNXRLAAREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)


![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)



![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)

![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)
![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)
